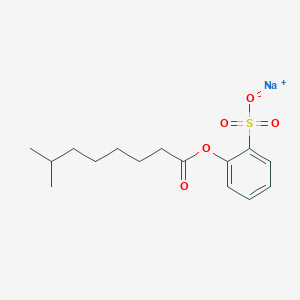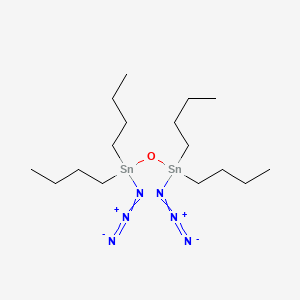
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is a chemical compound with the molecular formula C₁₆H₃₆N₆OSn₂ It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and azide groups attached to the tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with azidotrimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C₄H₉)₄Sn+(CH₃)₃SiN₃→(C₄H₉)₂Sn(O)Sn(C₄H₉)₂(N₃)₂+(CH₃)₃SiOH
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The tin atoms can undergo oxidation, leading to the formation of tin oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Tin oxides and other oxidized products.
Applications De Recherche Scientifique
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Diazido-1,1,3,3-tetrabutyldistannoxane involves the reactivity of the azide groups and the tin-oxygen-tin bridge. The azide groups can participate in click chemistry reactions, forming stable triazole rings. The tin atoms can coordinate with various ligands, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with acetoxy groups instead of azides.
1,3-Dibromo-1,1,3,3-tetrabutyldistannoxane: Contains bromine atoms instead of azides.
1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane: Contains chlorine atoms instead of azides.
Uniqueness
1,3-Diazido-1,1,3,3-tetrabutyldistannoxane is unique due to the presence of azide groups, which impart distinct reactivity and potential for click chemistry applications. The azide groups make it a valuable compound for bioconjugation and the synthesis of complex molecules.
Propriétés
Numéro CAS |
67936-79-2 |
|---|---|
Formule moléculaire |
C16H36N6OSn2 |
Poids moléculaire |
565.9 g/mol |
Nom IUPAC |
azido-[azido(dibutyl)stannyl]oxy-dibutylstannane |
InChI |
InChI=1S/4C4H9.2N3.O.2Sn/c4*1-3-4-2;2*1-3-2;;;/h4*1,3-4H2,2H3;;;;;/q;;;;2*-1;;2*+1 |
Clé InChI |
KUDOPQNLAJIUOD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(N=[N+]=[N-])O[Sn](CCCC)(CCCC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


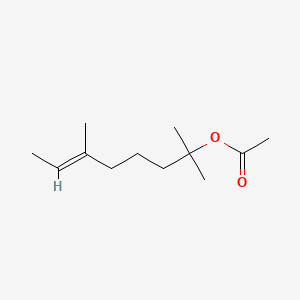
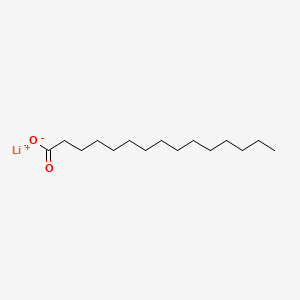
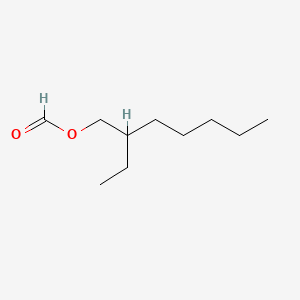
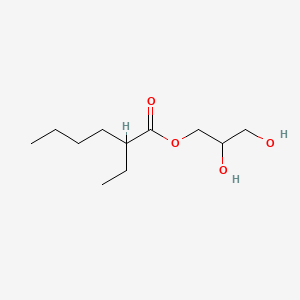

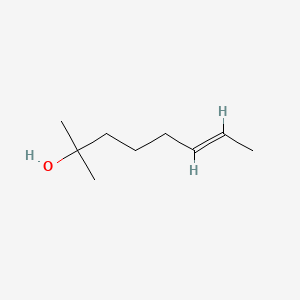
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

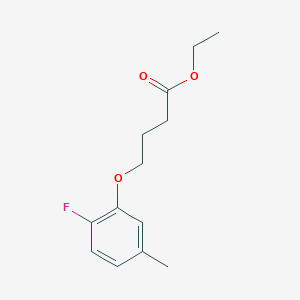

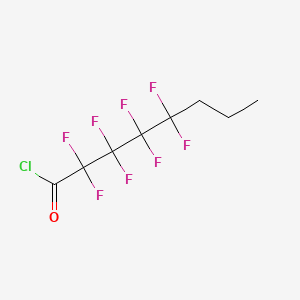
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
